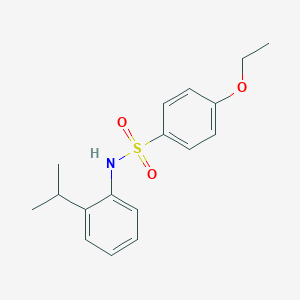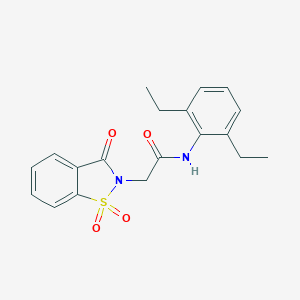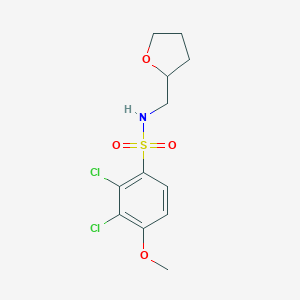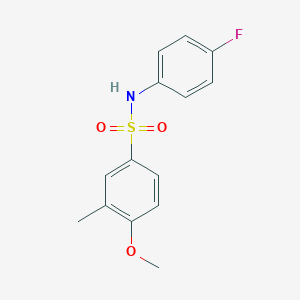![molecular formula C19H16Cl2N2O5S2 B426513 2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide](/img/structure/B426513.png)
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes two chlorine atoms, a methoxyaniline group, and a sulfonylphenyl group. This compound is known for its potential use in medicinal chemistry and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as tin and hydrochloric acid.
Sulfonation: The amine group is then sulfonated using chlorosulfonic acid to introduce the sulfonyl group.
Methoxylation: Finally, the methoxy group is introduced using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by binding to the active site. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-{4-[(4-aminophenyl)sulfonyl]phenyl}benzenesulfonamide
- 2,5-dichloro-N-{4-[(4-hydroxyanilino)sulfonyl]phenyl}benzenesulfonamide
- 2,5-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide
Uniqueness
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide is unique due to the presence of the methoxyaniline group, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound in medicinal chemistry and other scientific research applications.
Properties
Molecular Formula |
C19H16Cl2N2O5S2 |
|---|---|
Molecular Weight |
487.4g/mol |
IUPAC Name |
2,5-dichloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H16Cl2N2O5S2/c1-28-16-7-3-14(4-8-16)22-29(24,25)17-9-5-15(6-10-17)23-30(26,27)19-12-13(20)2-11-18(19)21/h2-12,22-23H,1H3 |
InChI Key |
UDZZVTRETIQSRH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426438.png)
![N-(3-acetylphenyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide](/img/structure/B426439.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B426440.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426441.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B426445.png)
![1-[(5-Bromo-2-thienyl)sulfonyl]-4-methylpiperazine](/img/structure/B426447.png)
![Ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B426448.png)

![N-allyl-2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzamide](/img/structure/B426450.png)
![N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426451.png)
![N-(2,4-dimethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B426453.png)
